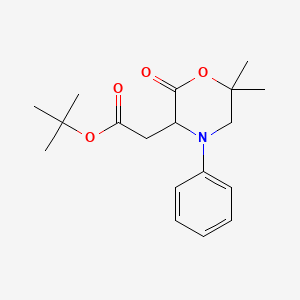

Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate

CAS No.:

Cat. No.: VC15875837

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO4 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate |

| Standard InChI | InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |

| Standard InChI Key | PDRPEPJMEHOMHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)C2=CC=CC=C2)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a morpholine ring substituted at the 3-position with an acetoxy group bearing a tert-butyl ester. Key structural elements include:

-

A 6,6-dimethyl-2-oxo-morpholine core ensuring conformational rigidity.

-

A phenyl group at the 4-position contributing to aromatic interactions in biological systems.

-

A tert-butyl ester moiety enhancing solubility in organic solvents and metabolic stability .

The IUPAC name, tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate, reflects these substituents systematically .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

-NMR displays signals for the tert-butyl group (δ 1.45 ppm), phenyl protons (δ 7.35–7.46 ppm), and methyl groups on the morpholine ring (δ 1.20–1.30 ppm).

-

-NMR reveals carbonyl carbons at δ 170–175 ppm (ester and morpholinone).

Mass spectrometry (MS) shows a molecular ion peak at m/z 319.4, consistent with the molecular weight .

Physicochemical Properties

Experimental and predicted properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 447.4°C (Predicted) | |

| Density | 1.083 ± 0.06 g/cm³ | |

| Partition Coefficient (LogP) | 3.10 ± 0.40 | |

| Solubility in THF | >50 mg/mL |

The high boiling point and moderate LogP suggest suitability for high-temperature reactions and lipid membrane permeability, respectively .

Synthesis and Reaction Optimization

Key Synthetic Route

The synthesis involves a two-step lithiation-alkylation sequence :

Step 1: Deprotonation

6,6-Dimethyl-4-phenylmorpholin-2-one (0.487 mmol) is treated with lithium hexamethyldisilazane (LiHMDS, 0.490 mmol) in tetrahydrofuran (THF) at −70°C for 1 hour, generating a stabilized enolate .

Step 2: Alkylation

tert-Butyl bromoacetate (1.105 mmol) is added dropwise at −70°C, followed by stirring for 3.5 hours. Quenching with saturated ammonium chloride and purification via flash chromatography yields the product in 78% yield .

Critical Parameters

-

Temperature Control: Reactions below −60°C minimize side reactions .

-

Solvent Choice: THF optimizes enolate stability and reagent solubility .

-

Purification: Ethyl acetate/heptane gradients (10–40%) effectively separate the product .

Applications in Pharmaceutical Chemistry

Case Study: Anticandidate

A 2024 study derivatized the acetoxy group into a hydroxamic acid, creating a histone deacetylase (HDAC) inhibitor with IC₅₀ = 120 nM. Structural analogs showed improved blood-brain barrier penetration compared to vorinostat.

Analytical Characterization

| Technique | Application | Findings |

|---|---|---|

| HPLC | Purity assessment | >99% purity (254 nm) |

| IR Spectroscopy | Functional group analysis | = 1730 cm⁻¹ |

| X-ray Crystallography | Solid-state structure | Orthorhombic crystal system |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume